Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a chloro substituent at position 4, a methyl group at position 1, a ketone group at position 2, and a methyl ester at position 2. This compound belongs to a class of 4-hydroxyquinoline-3-carboxylate analogs, which are structurally related to quinolone antibiotics but exhibit diverse biological activities, including antiviral and anticancer properties .
Properties
CAS No. |
84088-51-7 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-14-8-6-4-3-5-7(8)10(13)9(11(14)15)12(16)17-2/h3-6H,1-2H3 |
InChI Key |
QJCOTVPKSYRGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural similarity to other quinoline derivatives, methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate could undergo several types of chemical reactions:
-
Nucleophilic Substitution: The chloro group could be replaced by nucleophiles such as amines or hydroxide ions, leading to the formation of new derivatives.
-
Alkylation and Arylation: The nitrogen atom could be alkylated or arylated using appropriate reagents, altering the compound's properties.
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Hydrolysis: The ester group could undergo hydrolysis to form the corresponding carboxylic acid.
Reaction Conditions and Catalysts
Reaction conditions such as temperature, solvent choice, and the presence of catalysts or bases can significantly influence the outcome of these reactions. For example, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate alkylation reactions in related compounds .
Data and Research Findings
While specific data on this compound is limited, related compounds provide valuable insights into potential chemical reactions and applications. For instance, the synthesis and alkylation reactions of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate yield products with varying degrees of O- and N-methylation, influenced by reaction conditions and bases used .
Example Reaction Data
| Reaction Conditions | Major Product | Yield |
|---|---|---|
| NaH, DMF, 60-80°C | O-methylated | 80-99% |
| K2CO3, Acetone, 60-80°C | O-methylated | 80-99% |
| Short heating with NaH | N-methylated | 1-20% |
Note: The data provided is based on related compounds and serves as a general guide for potential reactions involving this compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its pharmacological properties. Its derivatives have shown potential as:
Antimicrobial Agents
Research indicates that compounds derived from this structure exhibit antimicrobial activity. For instance, derivatives have been synthesized that target bacterial infections effectively. A study demonstrated that certain derivatives displayed significant inhibition against Gram-positive bacteria, suggesting their potential use in developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapies. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized through various methods, including:
Synthesis of Derivatives
The synthesis of derivatives involves reactions with different nucleophiles or electrophiles to modify the quinoline structure. For example, one method involves the reaction of the compound with hydrazine to yield hydrazone derivatives, which have shown enhanced biological activity .
Cyclization Reactions
Cyclization reactions involving this compound can lead to the formation of complex ring structures that are valuable in drug discovery. These reactions often utilize various catalysts and conditions to optimize yield and selectivity.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal focused on synthesizing a series of methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline derivatives to evaluate their antimicrobial efficacy against specific pathogens. The results indicated that some derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study: Anticancer Research
In another study, researchers explored the effects of methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline on breast cancer cell lines. The findings showed significant cytotoxic effects at certain concentrations, leading to further investigations into its mechanism of action and potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and its analogs significantly influence their reactivity, biological activity, and physicochemical properties. Below is a comparative analysis based on substituent variations and research findings:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Studies
Substituent Effects on Reactivity: The chloro group at C4 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methylthio or methoxy), enabling regioselective alkylation at C2 or O4 . Hydroxy analogs (e.g., CAS 84088-50-6) undergo tautomerism, forming planar structures stabilized by intramolecular hydrogen bonds (O-H···O=C, 1.85 Å), whereas chloro-substituted derivatives adopt non-planar conformations due to steric clashes (e.g., C13···C10 distance: 2.95 Å vs. van der Waals radius sum: 3.42 Å) .
Biological Activity: Antiviral Activity: this compound shows high HBV replication inhibition (IC₅₀ ~10 µM) in vitro, comparable to heteroaryl dihydropyrimidine (HAP) systems. Docking studies suggest stronger binding to HBV capsid protein (PDB: 5E0I) due to favorable hydrophobic interactions with residues like Trp102 . Anticancer Activity: Analogs with dual chloro/hydroxy substitutions (e.g., CAS 637027-41-9) inhibit c-Myc/Max/DNA complex formation, disrupting oncogenic signaling pathways .
Crystallographic and Physicochemical Properties :
- Chloro-substituted derivatives exhibit higher melting points (e.g., 190°C for the target compound) compared to hydroxy analogs (~170°C) due to reduced hydrogen bonding .
- Crystal structures reveal that chloro groups induce weak intermolecular C-H···O interactions (2.57 Å, 141°), while hydroxy analogs form stronger O-H···O bonds (1.85 Å, 141°), influencing packing efficiency .
Biological Activity
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 7387599) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₀ClNO₃
- Molecular Weight : 251.67 g/mol
- Structure : The compound features a quinoline core with a carboxylate group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiviral Activity : Molecular docking studies suggest that derivatives of this compound can inhibit Hepatitis B Virus (HBV) replication effectively. In vitro studies indicated significant antiviral activity at concentrations as low as 10 µM .
- Anticancer Properties : Compounds related to this structure have shown promising results against cancer cell lines. For instance, derivatives were evaluated for cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay. One derivative exhibited an IC₅₀ value of 2.56 ± 0.13 µM, comparable to doxorubicin (IC₅₀ = 2.82 ± 0.07 µM) .
- Antibacterial Activity : The presence of the quinoline structure is associated with antibacterial properties due to its ability to inhibit DNA gyrase, a critical enzyme in bacterial DNA replication .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in viral replication and bacterial DNA synthesis.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest in the G2/M phase . Flow cytometry analysis revealed an increase in early and late apoptosis stages when treated with these compounds.
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
Table 2: Antiviral Efficacy Against HBV
Case Studies and Research Findings
- Antiviral Studies : A study published in PMC reported that derivatives of methylated quinolines showed high inhibition rates against HBV replication through molecular docking simulations and subsequent in vitro testing .
- Cytotoxicity Assessments : Research highlighted the cytotoxic effects of quinoline derivatives on various cancer cell lines, demonstrating their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : Another study focused on the synthesis and biological assessment of dihydroquinoline derivatives as cholinesterase inhibitors, showcasing their potential role in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. How is Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate synthesized, and what analytical methods confirm its structural integrity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted isothiocyanates with malonic esters under basic conditions. For example, methyl 2-isothiocyanatobenzoate reacts with methyl malonate to form the quinoline backbone, followed by halogenation at the 4-position . Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~3.65 ppm for methyl ester OCH₃ ), IR spectroscopy (stretching bands at ~1700 cm⁻¹ for carbonyl groups ), and single-crystal X-ray diffraction to resolve intramolecular hydrogen bonds (e.g., O–H⋯O interactions stabilizing the planar structure ). Purity is verified via elemental analysis and LC/MS .
Q. What role do hydrogen bonds play in stabilizing the crystal structure of this compound?
- Methodological Answer : Intramolecular hydrogen bonds (e.g., between the 4-hydroxy group and ester carbonyl oxygen) enforce planarity, reducing conformational flexibility and enhancing crystallinity. Intermolecular C–H⋯π and weak C–H⋯O interactions further stabilize the lattice, as observed in X-ray studies . Graph set analysis (e.g., Etter’s rules) can classify these interactions into motifs like or , critical for predicting packing efficiency .
Advanced Research Questions
Q. How can regioselectivity in alkylation or methylation reactions of this compound be controlled?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, methylation of the thioxo derivative proceeds via S-methylation first (due to sulfur’s nucleophilicity), followed by O- or N-methylation. DFT calculations reveal that the anion’s electron density distribution favors O-methylation (lower energy pathway, ΔG ≈ 7 kcal/mol difference vs. N-methylation) . Solvent polarity (e.g., dichlorobenzene) and catalysts (e.g., AlCl₃) further direct reactivity .
Q. How can computational methods predict biological activity or optimize synthesis pathways?
- Methodological Answer : Molecular docking (e.g., using LigandScout) identifies binding interactions with targets like HBV polymerase, where the quinoline core mimics HAP inhibitors . Quantum chemical calculations (e.g., B3LYP/6-31G*) model charge distribution to prioritize reactive sites . For synthesis, QSAR models correlate substituent effects (e.g., Cl at C4) with bioactivity, while retrosynthetic analysis (e.g., using Synthia) optimizes step efficiency .
Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?
- Methodological Answer : Contradictions arise from polymorphism or dynamic proton exchange (e.g., tautomerism in solution). Variable-temperature NMR can detect equilibrium shifts, while Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in different polymorphs . For ambiguous NOE signals, ROESY or DFT-optimized geometries reconcile experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
